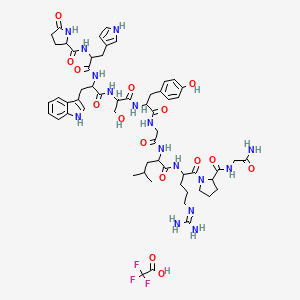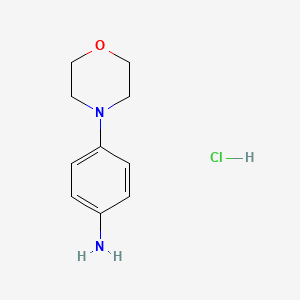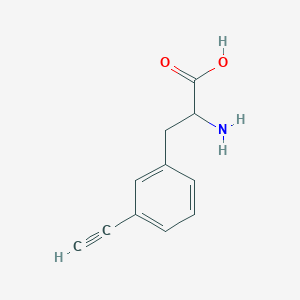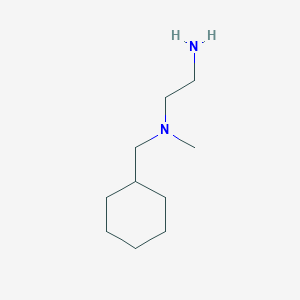![molecular formula C8H14N2S2 B12107026 Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound can bind to DNA, interfering with the replication process and exhibiting anticancer properties.
類似化合物との比較
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with an ethylamine group, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C8H14N2S2 |
|---|---|
分子量 |
202.3 g/mol |
IUPAC名 |
N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3 |
InChIキー |
CZRLOLFTNYHNER-UHFFFAOYSA-N |
正規SMILES |
CCNCCSC1=NC(=CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)





![tert-butyl N-[2-(2-methyl-2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B12106974.png)

![methyl 4-(12-acetyloxy-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12106978.png)



![[4-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B12107004.png)
